N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide is a chemical compound that features a piperidine ring, an ethyl chain, and a propoxybenzamide moiety. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide typically involves the reaction of 4-propoxybenzoic acid with 2-(piperidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A bioactive compound with antiproliferative effects.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
N-[2-(piperidin-1-yl)ethyl]-4-propoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring and a propoxybenzamide moiety makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-14-21-16-8-6-15(7-9-16)17(20)18-10-13-19-11-4-3-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJBWKVCPUGQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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